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Introduction
Manganese silicide (MnSi) has emerged as a material of significant interest in the field of

spintronics, primarily due to its unique magnetic properties. As a B20 cubic chiral magnet, MnSi

lacks crystallographic inversion symmetry.[1][2] This structural characteristic gives rise to a

Dzyaloshinskii-Moriya interaction (DMI), which stabilizes non-collinear spin textures, most

notably magnetic skyrmions.[3][4] Skyrmions are topologically protected, particle-like spin

swirls that are nanoscale in size, highly mobile, and can be manipulated with low electrical

currents.[5][6] These properties make them promising candidates for information carriers in

next-generation, high-density, low-power spintronic memory and logic devices.[3][5] This

document provides an overview of the application of MnSi in these devices, along with relevant

data and experimental protocols.

MnSi for Skyrmion-Based Spintronics
The unique crystal structure of MnSi is fundamental to its spintronic applications. The non-

centrosymmetric B20 space group (P2₁3) induces the DMI, which favors a twisting of the

magnetization, leading to the formation of a helical spin structure in the ground state.[1][7]

When a magnetic field is applied, this helical state can transform into a lattice of skyrmions.[5]

These skyrmions in MnSi are of the Bloch-type and have been observed with diameters as

small as ~20 nanometers, making them suitable for high-density data storage.[8][9]
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Spintronic Memory Applications
The particle-like nature and mobility of skyrmions in MnSi are leveraged in novel memory

device concepts, most notably racetrack memory.

Skyrmion Racetrack Memory
Racetrack memory is a form of spintronic memory where data bits are encoded in magnetic

domains (or skyrmions) within a magnetic nanowire.[8][10] The presence or absence of a

skyrmion at a specific position along the "racetrack" can represent a binary "1" or "0".[11] An

electrical current is used to move the entire sequence of skyrmions past read/write heads.

The key advantages of using MnSi-hosted skyrmions for racetrack memory include:

High Density: The small size of skyrmions allows for dense data packing.[5]

Low Power: Skyrmions can be moved with very low current densities, promising energy-

efficient operation.[5]

Topological Stability: The topological nature of skyrmions provides robustness against

defects and thermal fluctuations.[4][6]

The motion of skyrmions is driven by spin-transfer torque (STT) or spin-orbit torque (SOT),

where a current of spin-polarized electrons exerts a torque on the magnetic moments of the

skyrmion.[12][13]

Spintronic Logic Applications
Beyond memory, the unique properties of skyrmions can be harnessed for logic operations.

Skyrmion-based logic gates have been proposed where the interaction and manipulation of

individual skyrmions can perform logical functions like AND, OR, and NOT.[5] For example, the

presence or absence of a skyrmion in output channels, controlled by the interaction of input

skyrmions, can represent the result of a logical operation. This opens the door to non-volatile

logic-in-memory architectures where data processing and storage are combined, potentially

overcoming the von Neumann bottleneck.[14]
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The following tables summarize key quantitative data for MnSi and its application in spintronic

devices.

Table 1: Material Properties of Manganese Silicide (MnSi)

Property Value Reference

Crystal Structure
B20 Cubic (non-

centrosymmetric)
[1][7]

Space Group P2₁3 [1][7]

Lattice Parameter 4.558 Å [15]

Curie Temperature (Bulk) ~29.5 K [1]

Curie Temperature (Thin Film) Up to 45 K (strain-dependent) [16]

Magnetic Moment 0.4 µB / Mn atom [1]

Helical Period ~19 nm [1]

Table 2: Performance Metrics of MnSi-based Skyrmionic Devices

Parameter Value Reference

Skyrmion Type Bloch-type

Skyrmion Diameter ~20 nm

Depinning Current Density As low as ~10⁶ A/m² [5]

Skyrmion Velocity
> 60 m/s (in racetrack

concepts)
[10]

Experimental Protocols
Protocol 1: Thin Film Growth of MnSi by Molecular
Beam Epitaxy (MBE)
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This protocol describes the epitaxial growth of MnSi thin films on a silicon (111) substrate, a

common platform for spintronic device fabrication.[16]

Objective: To grow high-quality, single-crystal MnSi thin films with controlled thickness.

Materials and Equipment:

Ultra-high vacuum (UHV) MBE system (base pressure < 10⁻¹⁰ mbar)[17]

Silicon (111) wafers (substrate)

High-purity manganese (Mn) and silicon (Si) effusion cells

Reflection High-Energy Electron Diffraction (RHEED) system for in-situ monitoring[17]

Substrate heater capable of reaching > 1000°C

Procedure:

Substrate Preparation:

Load the Si(111) wafer into the UHV system.

Degas the substrate at ~600°C for several hours.

Prepare a clean Si(111)-(7x7) reconstructed surface by flashing the substrate to ~1250°C.

Verify the (7x7) reconstruction using the in-situ RHEED system.[18]

Growth Process:

Heat the substrate to the desired growth temperature (e.g., ~350°C).[19]

Set the Mn and Si effusion cell temperatures to achieve the desired flux ratio and

deposition rate.

Simultaneously open the shutters of the Mn and Si sources to begin co-deposition onto

the heated substrate.
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Monitor the growth in real-time using RHEED. The observation of streaky RHEED patterns

indicates a smooth, two-dimensional film growth.[17]

Post-Growth Annealing (Optional):

After deposition, the film may be annealed in-situ at a slightly higher temperature to

improve crystallinity.

Characterization:

Cool the sample to room temperature before removing it from the UHV system.

Characterize the film structure using X-ray diffraction (XRD) and transmission electron

microscopy (TEM).[16]

Measure magnetic properties using a Superconducting Quantum Interference Device

(SQUID) magnetometer.[16]

Protocol 2: Fabrication of a Hall Bar for
Magnetotransport Measurements
Objective: To pattern a grown MnSi thin film into a Hall bar structure for studying skyrmion-

related transport phenomena like the Topological Hall Effect.

Materials and Equipment:

MnSi thin film on Si substrate

Photoresist and developer

Photolithography system (e.g., mask aligner or stepper)[20]

Etching system (e.g., Reactive Ion Etching or Ar-ion milling)

Metal deposition system (e.g., e-beam evaporator or sputterer) for contacts

Lift-off solvent (e.g., acetone)
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Procedure:

Photolithography:

Clean the surface of the MnSi film.

Spin-coat a layer of photoresist onto the sample.[21]

Expose the photoresist to UV light through a photomask containing the Hall bar pattern.

[21]

Develop the resist to create a patterned mask on the film surface.

Etching:

Use an appropriate etching method (e.g., Ar-ion milling) to remove the MnSi material not

protected by the photoresist, defining the Hall bar mesa.

Contact Deposition:

Apply a new layer of photoresist for the contact pad definition.

Use a second photomask to pattern openings for the electrical contacts.

Deposit a metal stack (e.g., Ti/Au) onto the sample.

Lift-off:

Immerse the sample in a solvent (e.g., acetone) to dissolve the remaining photoresist,

"lifting off" the excess metal and leaving behind the defined contact pads.

Device Testing:

Wire-bond the device for magnetotransport measurements in a cryostat with a

superconducting magnet.
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// Nodes for I/O write [shape=box, label="Write Head\n(e.g., SOT)", style=filled,

fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0.5!"]; read [shape=box, label="Read

Head\n(e.g., MTJ)", style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="8,0.5!"];

// Current arrow current_start [shape=point, pos="4,-0.5!"]; current_end [shape=point,

pos="6,-0.5!"]; current_start -> current_end [label=" Spin Current (J_spin)",

fontcolor="#202124", color="#EA4335"];

// Data representation data [shape=note, label="Data: 10110", style=filled, fillcolor="#FFFFFF",

pos="4,1.5!"]; } dot Caption: Logic diagram of a skyrmion-based racetrack memory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. tandfonline.com [tandfonline.com]

4. pubs.aip.org [pubs.aip.org]

5. pubs.aip.org [pubs.aip.org]

6. pubs.aip.org [pubs.aip.org]

7. yclept.ucdavis.edu [yclept.ucdavis.edu]

8. Exploring Materials for ‘Racetrack’ Memory - Neutrons Canada [neutrons.ca]

9. diamond.ac.uk [diamond.ac.uk]

10. researchgate.net [researchgate.net]

11. arxiv.org [arxiv.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b13743607?utm_src=pdf-body-img
https://www.benchchem.com/product/b13743607?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/235541137_Implications_of_the_B20_crystal_structure_for_the_magnetoelectronic_structure_of_MnSi
https://www.researchgate.net/figure/a-Crystal-structure-of-MnSi-with-B20-cubic-symmetry-which-is-noncentrosymmetric-as_fig1_287483390
https://www.tandfonline.com/doi/full/10.1080/23746149.2025.2557918
https://pubs.aip.org/aip/jap/article/132/23/233903/2837975/A-skyrmion-helicity-based-multistate-memory-in
https://pubs.aip.org/aip/apm/article/9/5/050901/43554/Skyrmion-devices-for-memory-and-logic-applications
https://pubs.aip.org/aip/jap/article/130/7/070908/158211/Skyrmionics-Computing-and-memory-technologies
http://yclept.ucdavis.edu/Publ/MnSi.prb.pdf
https://neutrons.ca/exploring-materials-for-racetrack-memory/
https://www.diamond.ac.uk/Home/Corporate-Literature/Annual-Review/Review2019/Science-Groups/Magnetic-Materials-Group/Next-gen-memory--How-skyrmions-behave-at-surfaces.html
https://www.researchgate.net/publication/280561277_Magnetic_Skyrmion_Racetrack_Memory_from_Physics_to_Electronics
https://arxiv.org/pdf/1610.00894
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13743607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. researchgate.net [researchgate.net]

13. [1409.6491] A strategy for the design of skyrmion racetrack memories [arxiv.org]

14. SPINTRONIC DEVICES FOR MEMORY AND LOGIC APPLICATIONS - Spintec
[spintec.fr]

15. Experimental determination of the spin Hamiltonian of the cubic chiral magnet MnSi
[arxiv.org]

16. dalspace.library.dal.ca [dalspace.library.dal.ca]

17. pubs.aip.org [pubs.aip.org]

18. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

19. researchgate.net [researchgate.net]

20. micron.com [micron.com]

21. Semiconductors - Device Fabrication | Occupational Safety and Health Administration
[osha.gov]

To cite this document: BenchChem. [Topic: Application of Manganese Silicide (MnSi) in
Spintronic Memory and Logic Devices]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13743607#application-of-mnsi-in-spintronic-memory-
and-logic-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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